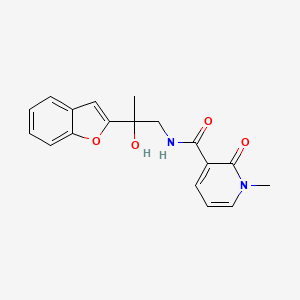

![molecular formula C12H13ClF3NO B2595061 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 13691-92-4](/img/structure/B2595061.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Overview

Description

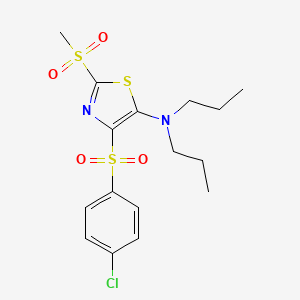

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is a chemical compound characterized by its chloro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of cellular processes by controlling the acetylation of proteins.

Mode of Action

This compound: selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity .

Biochemical Pathways

The activation of p300 HAT activity by This compound affects the acetylation of histones, a key process in the regulation of gene expression. This can lead to changes in the transcription of various genes, impacting multiple biochemical pathways and their downstream effects .

Result of Action

The activation of p300 HAT activity by This compound can lead to changes in gene expression. This can result in various molecular and cellular effects, depending on the specific genes affected .

Biochemical Analysis

Biochemical Properties

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including histone acetyltransferases (HATs) such as p300/EP300. This interaction enhances the acetylation of histones, thereby influencing gene expression . The compound’s ability to modulate enzyme activity makes it a valuable tool in studying epigenetic regulation.

Cellular Effects

This compound affects various cell types by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the acetylation status of histones, leading to changes in chromatin structure and gene transcription. This compound can modulate cell proliferation, differentiation, and apoptosis, making it a potential candidate for cancer research and therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of histone acetyltransferases. This binding enhances the enzyme’s activity, leading to increased acetylation of histone proteins. The compound may also interact with other transcription factors and coactivators, further influencing gene expression. These interactions highlight its potential as a modulator of epigenetic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate gene expression without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can provide insights into its broader physiological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in experimental and therapeutic contexts .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the nucleus, where it exerts its effects on chromatin and gene expression. The compound’s activity and function are closely linked to its precise localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Friedel-Crafts Acylation: This involves the acylation of 4-chloro-3-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Direct Amidation: Another method involves the direct amidation of 4-chloro-3-(trifluoromethyl)benzoic acid with 2,2-dimethylpropanamine under dehydrating conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions at the aromatic ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated derivatives, nitro compounds, and alkylated products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block for the development of bioactive compounds with potential biological activity. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and resistance to degradation.

Comparison with Similar Compounds

N-[3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide: Lacks the chloro group.

N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: Has a different amide group.

N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide: Contains a benzamide group instead of 2,2-dimethylpropanamide.

Uniqueness: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO/c1-11(2,3)10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVCSEASIYSIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)

![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)

![2-(1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2594989.png)

![1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2594990.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2594993.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)